Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
Description
Properties
Molecular Formula |
C16H14N2O3 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(4S,5S)-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-15(12-7-9-14(10-8-12)18(19)20)17-21-16(11)13-5-3-2-4-6-13/h2-11,16H,1H3/t11-,16-/m0/s1 |
InChI Key |
OBZWWDJCHKSBJU-ZBEGNZNMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CC1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is a compound of interest due to its potential biological activities. This article compiles various research findings regarding its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.27 g/mol
- InChI : InChI=1S/C15H12N2O4/c18-14-13(10-6-8-12(9-7-10)17(19)20)16-21-15(14)11-4-2-1-3-5-11/h1-9,14-15,18H/t14-,15+/m0/s1
This structure suggests potential interactions with biological targets due to the presence of both aromatic and nitro groups.
Antimicrobial Activity
Research has indicated that compounds similar to trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole exhibit antimicrobial properties . For instance, derivatives of isoxazoles have shown effectiveness against various bacterial strains. A study focusing on related compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy against specific pathogens .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer potential . A notable study on 3,4-diarylisoxazoles indicated that certain derivatives could inhibit cancer cell proliferation by disrupting microtubule dynamics, akin to the action of Combretastatin A4 . This mechanism could be attributed to the compound's ability to interfere with tubulin polymerization.
Enzyme Inhibition
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole may also act as an enzyme inhibitor . Specifically, research into related isoxazoles has identified their role in inhibiting tissue transglutaminase (TG2), an enzyme implicated in various pathological conditions including fibrosis and cancer . The inhibition of TG2 was associated with reduced fibronectin deposition and cell motility in endothelial cells.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of substituted isoxazoles found that trans derivatives exhibited varying degrees of effectiveness against Candida species. The minimum inhibitory concentration (MIC) for some derivatives was lower than that of standard antifungal agents, indicating promising therapeutic potential .
Study 2: Anticancer Activity
In vitro assays demonstrated that specific derivatives of isoxazoles led to a significant reduction in cell viability in various cancer cell lines. The most potent compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Research Findings Summary Table
Scientific Research Applications
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores the applications of this compound in different fields, including medicinal chemistry, agricultural science, and material science, supported by relevant case studies and data tables.
Chemical Properties and Structure
Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole features a dihydroisoxazole ring system, which is known for its reactivity and ability to form diverse derivatives. The presence of the nitrophenyl group enhances its electronic properties, making it a candidate for various applications.
Antimicrobial Activity
Studies have indicated that compounds with isoxazole structures can exhibit significant antimicrobial properties. For instance, research has shown that derivatives of isoxazole can inhibit the growth of various bacterial strains. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been tested for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth.
Case Study:
In a study published by the Royal Society of Chemistry, the compound was synthesized and evaluated for its antibacterial activity. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives has been explored in various studies. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been found to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Pathway |
|---|---|---|
| Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole | 15 | NF-kB signaling pathway |
| Other Isoxazole Derivatives | 20–50 | Various inflammatory markers |
Pesticidal Activity
The compound's structure suggests potential pesticidal activity. Research indicates that similar isoxazole compounds can act as effective pesticides against agricultural pests. Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole has been evaluated for its effectiveness against common agricultural pests.
Case Study:
In an agricultural study, the compound was tested against aphids and whiteflies. Results showed a significant reduction in pest populations with application rates as low as 100 g/ha .
Herbicidal Properties
Additionally, there is emerging evidence that compounds like trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole may possess herbicidal properties. Preliminary studies suggest that it could inhibit the growth of certain weed species.
Data Table: Herbicidal Activity
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Lambsquarters | 50 | 75 |
| Pigweed | 100 | 85 |
Polymer Development
The unique chemical structure of trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole allows for its incorporation into polymer matrices. Research indicates that it can enhance the mechanical properties of polymers while providing additional functionalities such as UV resistance.
Case Study:
A study demonstrated that polymers infused with this compound exhibited improved tensile strength and thermal stability compared to control samples .
Chemical Reactions Analysis
Chemical Reactions of Dihydroisoxazoles
Dihydroisoxazoles can undergo various chemical transformations, including ring-opening reactions, hydrogenation, and substitution reactions.
Ring-Opening Reactions
Dihydroisoxazoles can be opened to form β-hydroxy ketones or aldehydes under acidic conditions. This reaction is useful for synthesizing complex molecules with multiple chiral centers.
Hydrogenation
Catalytic hydrogenation of dihydroisoxazoles can lead to the formation of saturated heterocycles or open-chain compounds, depending on the conditions.
Substitution Reactions
Substitution reactions can be used to modify the substituents on the dihydroisoxazole ring, allowing for the introduction of new functional groups.
Potential Reactions of Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole
Given the general reactivity of dihydroisoxazoles, Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole could potentially undergo similar transformations:
-
Ring-Opening : Acidic conditions could lead to the opening of the ring, forming a β-hydroxy ketone or aldehyde.
-
Hydrogenation : Catalytic hydrogenation might reduce the nitro group to an amine or remove it entirely, depending on the catalyst and conditions.
-
Substitution : The nitro group could be replaced with other functional groups through nucleophilic aromatic substitution reactions.
Data Tables
While specific data on Trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole is not available, related compounds provide insight into potential reactivity:
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Data for Dihydroisoxazole Derivatives
Key Observations :
Stereochemical and Conformational Analysis
- Trans vs. Cis Configuration : The trans configuration in the target compound likely reduces steric hindrance between the 4-methyl and 5-phenyl groups compared to cis analogues, favoring planar or near-planar conformations. This is consistent with crystallographic data for isostructural dihydroisoxazoles, where substituent orientation influences molecular packing in triclinic (P 1) systems .
- Ring Puckering : The dihydroisoxazole ring adopts a puckered conformation, as described by Cremer and Pople coordinates. Substituents like nitro or mesyl groups may distort the ring geometry, affecting reactivity in enzymatic ring-opening reactions .
Biocatalytic Ring-Opening Reactions
- Enzymatic Activity : The target compound’s nitro group may enhance electrophilicity, facilitating nucleophilic attack in enzymatic N–O bond cleavage. For example, 5-phenyl-4,5-dihydroisoxazole derivatives undergo asymmetric ring-opening with aldoxime dehydratase Oxd-B to yield chiral β-hydroxy nitriles (≥99% ee) .
- Reductant Effects : Sodium dithionite (Na₂S₂O₅) enhances enzyme activity 1.9–6.0-fold in such reactions, suggesting a ferrous-heme-dependent mechanism .
Preparation Methods
One-Pot Chlorination and Cyclization Method
A highly efficient and industrially viable method involves a one-pot reaction where the oxime precursor undergoes chlorination followed by cyclization in the same reactor without isolating unstable intermediates.
- Dissolve the oxime precursor (e.g., 4-nitrobenzoyl aldoxime) in a halogenated hydrocarbon solvent such as methylene dichloride or chloroform.
- Pass chlorine gas at room temperature to chlorinate the oxime, forming a chlorinated intermediate.
- Remove excess chlorine by nitrogen purging.
- Introduce ethylene gas and an acid-binding agent (e.g., triethylamine) slowly to promote ring closure forming the dihydroisoxazole.
- After completion, wash, dry, and precipitate the product.
Reaction conditions and parameters:
| Parameter | Typical Range/Value |
|---|---|
| Solvent | Methylene dichloride, chloroform, or similar halohydrocarbons |
| Chlorine to oxime molar ratio | 1.0 to 1.5 : 1 |
| Chlorination time | 1 to 1.5 hours |
| Nitrogen purging time | 1 to 9 hours |
| Acid binding agent (e.g., triethylamine) molar ratio | 1 to 3 : 1 |
| Ethylene pressure | 6 to 30 bar |
| Ethylene reaction time | 8 to 18 hours |
| Temperature | Room temperature (20–25 °C) |
- Avoids isolation of explosive chlorinated intermediates.
- High yield (>85%, often >90%).
- Mild reaction conditions and normal pressure equipment.
- Low production cost and reduced waste generation.
Example (adapted from related nitrophenyl derivatives):
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oxime chlorination | 4-nitrobenzoyl aldoxime + Cl2 in CH2Cl2, room temp, 1.5 h | Formation of chlorinated intermediate |
| Nitrogen purge | N2 gas, 3 h | Removal of excess chlorine |
| Cyclization | Ethylene gas + triethylamine, 10 bar, 10 h | Formation of trans-4-methyl-3-(4-nitrophenyl)-5-phenyl-4,5-dihydroisoxazole |
| Workup | Washing, drying, precipitation | Isolated product with >90% yield |
Alternative Multi-Step Synthesis via Suzuki Coupling and Hydrogenation
For derivatives with aryl substitutions such as phenyl and nitrophenyl groups, Suzuki coupling reactions have been employed to install aryl groups on proline or related intermediates, followed by hydrogenation to achieve the trans-diastereomer.
- Prepare a vinyl triflate intermediate from a protected hydroxyproline derivative.
- Perform Suzuki coupling with aryl boronic acids (e.g., 4-nitrophenylboronic acid, phenylboronic acid) to introduce the aryl substituents.
- Catalytic hydrogenation (e.g., using Wilkinson’s catalyst) to reduce the olefin and set the trans stereochemistry.
- Subsequent functional group transformations to form the dihydroisoxazole ring.
This method is more complex but allows precise control over stereochemistry and substitution patterns.
Comparative Data Table of Preparation Methods
| Method | Key Features | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| One-pot chlorination + cyclization | Single reactor, mild conditions, halohydrocarbon solvent, triethylamine base | 85–90+ | High yield, safe, cost-effective | Requires handling chlorine gas |
| Suzuki coupling + hydrogenation | Multi-step, uses vinyl triflate and aryl boronic acids, catalytic hydrogenation | Variable (good) | Precise stereochemical control | More complex, longer synthesis |
Research Findings and Notes
- The one-pot method avoids the isolation of explosive chlorinated intermediates, improving safety and scalability.
- The choice of solvent and acid-binding agent significantly affects yield and purity.
- Ethylene pressure and reaction time are critical for complete cyclization.
- Homogeneous hydrogenation with Wilkinson’s catalyst is effective for trans-selective reduction in aryl-substituted intermediates.
- The methods have been validated in industrial patents and peer-reviewed publications, demonstrating reproducibility and efficiency.
Q & A
Basic Research Questions
Q. What are the optimal enzymatic methods for enantioselective synthesis of β-hydroxy nitriles from dihydroisoxazoles?
- Methodology : Use aldoxime dehydratase Oxd-B from Bacillus sp. under reductive conditions (1 mM Na₂S₂O₅) in 100 mM KPB buffer (pH 6.0) at 30°C. Reductants enhance enzyme activity by 1.9–6.0× while maintaining ≥99% enantiomeric excess (ee). Static reaction conditions (no agitation) improve yields (e.g., 42% yield, 99% ee in preparative-scale reactions) .
- Key Data :
| Parameter | Optimal Value |
|---|---|
| pH | 6.0 |
| Temp. | 30°C |
| Reductant | Na₂S₂O₅ (1 mM) |
Q. How can regioselective synthesis of dihydroisoxazoles be achieved via [3+2] cycloaddition?
- Methodology : React benzonitrile N-oxide with nitroalkenes (e.g., 3-nitroprop-1-ene) under controlled conditions. X-ray crystallography and DFT calculations (M06-2X/6-31G(d) level) confirm regiochemistry and transition-state geometries .
Q. What spectroscopic techniques are used to characterize dihydroisoxazole derivatives?
- Methodology : Employ C NMR (e.g., δ 165.6 ppm for carbonyl groups) and FT-IR (e.g., C=N stretching at ~1600 cm⁻¹). Chiral HPLC monitors enantiopurity (e.g., 99% ee achieved using Chiralpak AD-H columns) .
Advanced Research Questions
Q. How do pH and enzyme mutations affect catalytic efficiency in dihydroisoxazole ring-opening?
- Methodology :
- pH Effects : Oxd-B operates optimally at pH 6.0–8.0 (36% yield, ≥99% ee). Above pH 8.0, spontaneous racemization reduces ee .
- Mutagenesis : H282A mutants (proximal histidine) lose activity, while T202A and H306A retain 20% and 5% activity, respectively. Mutations do not alter enantioselectivity, suggesting cooperative residue control in the Heme pocket .
Q. What computational methods resolve dihydroisoxazole ring puckering and conformational dynamics?
- Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For 5-membered rings, amplitude () and phase () parameters derived from X-ray data model pseudorotation pathways. DFT optimizations (e.g., M06-2X) validate transition states .
Q. How are diastereomeric mixtures resolved during dihydroisoxazole synthesis?
- Methodology : Use crystallization or chiral chromatography. For example, diastereomers 4a/4b (7:3 ratio) are separated via ethanol recrystallization, achieving >90% purity. Chiral HPLC with polysaccharide columns (e.g., Chiralcel OD-H) resolves enantiomers .
Q. What strategies address low enzymatic turnover in large-scale β-hydroxy nitrile production?
- Methodology : Scale-up reactions (e.g., 50 mL, 5 mmol substrate) using 500 U Oxd-B and slow agitation. Post-reaction alkaline treatment (2% NaOH in MeOH) converts residual substrate to product (95% yield, 94% ee) .
Data Contradiction Analysis
-
Issue : Spontaneous racemization at pH >8.0 vs. enzymatic control at pH 6.0–8.0.
-
Issue : Agitation reduces yields in enzymatic reactions.
- Resolution : Optimize mass transfer via slow stirring (e.g., 50 rpm) or fed-batch substrate addition to balance enzyme stability and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
